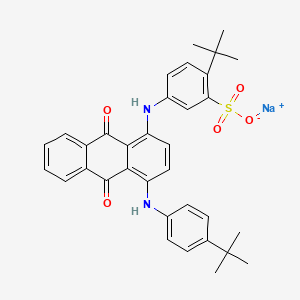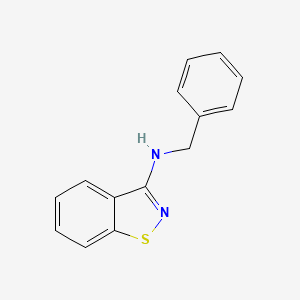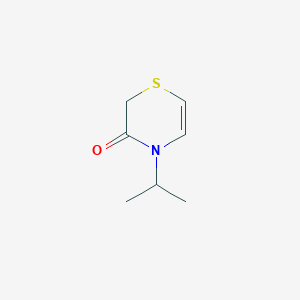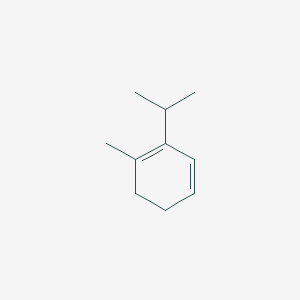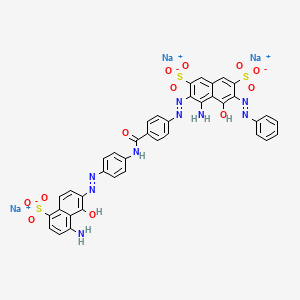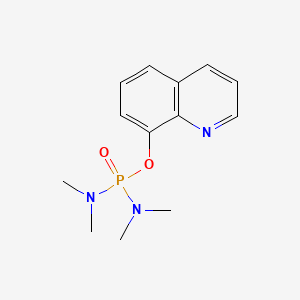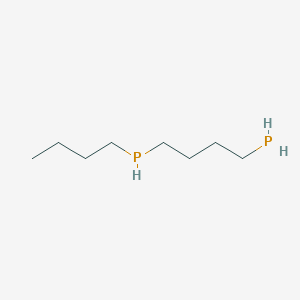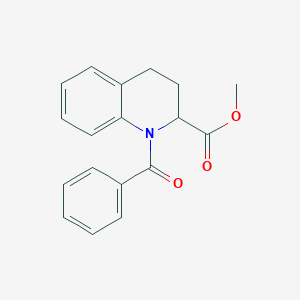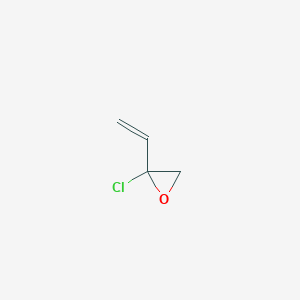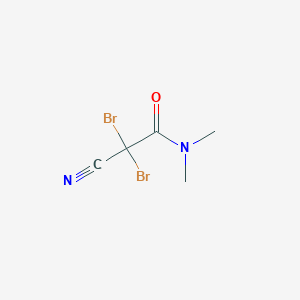
3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate involves the reaction of tropine with methyl bromide in the presence of a base to form the quaternary ammonium compound . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on muscarinic acetylcholine receptors.
Medicine: Used in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers. .
Industry: Employed in the production of pharmaceuticals and as an antispasmodic agent.
Wirkmechanismus
The compound exerts its effects by blocking the muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This leads to a reduction in gastric acid secretion and delays gastric emptying, making it effective in treating ulcers . The molecular targets involved include the muscarinic acetylcholine receptors, which are part of the parasympathetic nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atropine: Another muscarinic antagonist used for similar medical applications.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Tiotropium: A long-acting bronchodilator used in conditions like asthma and COPD.
Uniqueness
3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate is unique due to its specific structure, which allows it to effectively block muscarinic receptors and provide antispasmodic and anti-ulcer effects. Its quaternary ammonium structure also makes it less likely to cross the blood-brain barrier, reducing central nervous system side effects compared to other similar compounds .
Eigenschaften
CAS-Nummer |
74051-32-4 |
|---|---|
Molekularformel |
C19H28BrNO3 |
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-hydroxy-2-phenylbutanoate;bromide |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)15-8-9-16(20)13-17(12-15)23-19(22)18(10-11-21)14-6-4-3-5-7-14;/h3-7,15-18,21H,8-13H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MTGSHEVWFROGOP-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CCO)C3=CC=CC=C3)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)
